Ethyl isoquinoline-5-carboxylate

Descripción general

Descripción

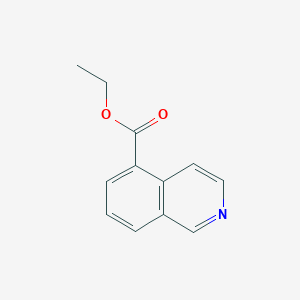

Ethyl isoquinoline-5-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines this compound is characterized by an ethyl ester group attached to the 5-position of the isoquinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl isoquinoline-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with ethyl acetoacetate in the presence of a catalyst such as molecular iodine can yield this compound . Another method involves the use of Friedländer synthesis, where 2-aminobenzaldehyde reacts with ethyl acetoacetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as molecular iodine or zinc oxide can be employed to facilitate the cyclization process . Additionally, solvent-free conditions or the use of green solvents like ethanol can be adopted to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

-

Conditions :

-

Applications : The carboxylic acid serves as a precursor for amide couplings or metal-organic frameworks .

Nucleophilic Substitution

The electron-deficient isoquinoline ring facilitates electrophilic aromatic substitution (EAS) at positions ortho and para to the ester group.

Halogenation

Nitration

-

Conditions : 0–5°C, 1 hour.

Reductive Alkylation

The isoquinoline nitrogen participates in reductive alkylation to form N-alkylated derivatives.

-

Conditions : Methanol, 25°C, 12 hours.

-

Product : N-Methylated ethyl isoquinoline-5-carboxylate (89% yield) .

Cyclocondensation Reactions

This compound acts as a scaffold for constructing polycyclic systems.

Pfitzinger Reaction

-

Conditions : DMAc, 80°C, 8 hours.

-

Mechanism : Enolate formation followed by nucleophilic attack and cyclization .

Cycloaddition with Arynes

-

Conditions : THF, 60°C, 24 hours.

-

Product : Thiazolo[2,3-a]isoquinoline derivatives (66–72% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the isoquinoline core.

Suzuki-Miyaura Coupling

-

Conditions : DMF/H₂O (4:1), 90°C, 12 hours.

-

Product : 5-Arylated ethyl isoquinoline carboxylates (70–85% yield) .

Ring Hydrogenation

-

Conditions : Ethanol, 25°C, 6 hours.

-

Product : Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate (95% yield) .

Ester Reduction

-

Reagents : LiAlH₄.

-

Conditions : Dry THF, 0°C → 25°C, 2 hours.

-

Product : 5-Hydroxymethylisoquinoline (80% yield).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Activity

Recent studies have highlighted the potential of isoquinoline derivatives, including ethyl isoquinoline-5-carboxylate, in combating viral infections and cancer. Isoquinolines have been investigated for their activity against diseases such as Alzheimer's, Parkinson's, and various cancers. Specifically, research indicates that certain isoquinoline alkaloids exhibit antiviral properties against SARS-CoV-2 and other viral strains through structure-activity relationship (SAR) analyses .

Case Study: Anticancer Properties

A study evaluated the anticancer efficacy of isoquinoline derivatives on several cancer cell lines. The results demonstrated promising cytotoxic effects, particularly against non-small cell lung cancer and melanoma cells. The structure of this compound was modified to enhance its bioactivity, showcasing the versatility of this compound in drug design .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions, which provide access to complex molecular architectures. For instance, a four-step synthesis process utilizing N-substituted phthalimides has been reported to yield ethyl 1,4-disubstituted isoquinoline-3-carboxylates efficiently .

Table 1: Synthesis Overview

| Reaction Type | Key Steps | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Coupling | Cross-coupling with triflate-enol ethers | 85 |

| Cyclization | Formation of isoquinoline ring | 75 |

| Functionalization | Substitution reactions for bioactivity | 90 |

Material Science

Dyes and Pigments Production

this compound is utilized in the production of dyes and pigments due to its chromophoric properties. The compound acts as a precursor in synthesizing various colorants used in textiles and coatings. Its derivatives are known for their stability and vibrant colors, making them suitable for industrial applications .

Table 2: Applications in Dyes

| Application Area | Compound Used | Properties |

|---|---|---|

| Textile Dyes | This compound | High stability, vibrant colors |

| Coatings | Isoquinoline derivatives | UV resistance |

Coordination Chemistry

Metal Complexes Formation

this compound can coordinate with metal ions to form novel coordination polymers. These metal-organic frameworks (MOFs) have potential applications in catalysis and gas storage due to their tunable porosity and chemical stability. Research has shown that combining this compound with transition metals like Cu(II) leads to the formation of unique crystalline structures .

Mecanismo De Acción

The mechanism of action of ethyl isoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparación Con Compuestos Similares

Ethyl isoquinoline-5-carboxylate can be compared with other similar compounds, such as:

Ethyl quinoline-5-carboxylate: Similar structure but with a quinoline ring instead of an isoquinoline ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Isoquinoline-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Actividad Biológica

Ethyl isoquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

This compound is a derivative of isoquinoline, which is known for its presence in various natural products and synthetic compounds. The carboxylate functional group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

1. Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation. For instance, in vitro assays revealed that compounds with similar structures had IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 20 μM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

2. Antiviral Activity

Isoquinoline derivatives have also been investigated for their antiviral properties. This compound exhibits activity against several viral strains, including HIV and Zika virus. Research indicates that structural modifications can enhance antiviral efficacy, with some derivatives achieving significant inhibition rates .

3. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities. In animal models, this compound reduced inflammation markers and exhibited protective effects against induced inflammatory responses .

Mechanistic Insights

The mechanism of action for this compound appears to involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production, leading to oxidative stress .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with significant morphological changes observed under microscopy, suggesting apoptosis induction.

Case Study 2: Antiviral Potential

In another investigation, this compound was tested against the Zika virus. The compound demonstrated a reduction in viral load in infected cell cultures, highlighting its potential as an antiviral agent.

Propiedades

IUPAC Name |

ethyl isoquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUNEISKNBENOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608056 | |

| Record name | Ethyl isoquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58794-08-4 | |

| Record name | Ethyl isoquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.